molecular formula C14H17N3O3 B6991419 N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide

Cat. No.: B6991419
M. Wt: 275.30 g/mol
InChI Key: RFHFYQLCZYEUBB-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a pyrazole ring substituted with hydroxy, methoxy, and carboxamide groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-7-10(5-6-12(9)18)16(2)14(19)11-8-13(20-4)17(3)15-11/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFYQLCZYEUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C(=O)C2=NN(C(=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Carboxamide formation: The carboxamide group is usually introduced by reacting the intermediate compound with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modulating gene expression: Affecting transcription factors and regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide
  • N-(4-hydroxy-3-methylphenyl)-p-benzoquinonemonoimine
  • N-(4-hydroxy-3-methylphenyl)benzenesulfonamide

Uniqueness

N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

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